2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)10(13)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYFSVIHLSOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl precursor reacts with a sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The dichlorophenyl group can interact with specific enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Substituent Variations at Position 1 (Sulfonyl Groups)
- 1-Methanesulfonyl vs. 1-Benzenesulfonyl :
The target compound’s methanesulfonyl group (CH₃SO₂) is less sterically hindered than the benzenesulfonyl (C₆H₅SO₂) group in 1-(benzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (). This difference may enhance solubility and metabolic stability due to reduced aromatic bulk . - 1-(3,4-Dimethylphenylsulfonyl) :
The compound 1-[(3,4-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole () replaces chlorine with methyl groups, increasing hydrophobicity but reducing electron-withdrawing effects compared to the dichlorophenyl analog .
Substituent Variations at Position 2 (Sulfanyl Groups)
- 3,4-Dichlorophenyl vs. 2-Chlorophenyl: The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole () shows positional isomerism, with chlorine at the 2-position instead of 3,4.
Multi-Substituted Imidazole Derivatives
Compounds like 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole () lack the sulfonyl group but feature diverse aryl substituents. These modifications highlight the role of sulfonyl groups in modulating solubility and metabolic pathways .
Key Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves chlorination of precursor alcohols (as in ) followed by sulfonyl and sulfanyl group incorporation .
- Structure-Activity Relationships : Fluorine or methoxy substituents () may improve metabolic stability, while bulky sulfonyl groups () could hinder membrane permeability .
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a member of the imidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₂S
- Molecular Weight : 339.25 g/mol
- CAS Number : 868219-05-0
The unique features of this compound include:
- A dihydroimidazole core , which is often associated with various pharmacological activities.
- A sulfanyl group that enhances nucleophilicity.
- A methanesulfonyl group that may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Imidazole derivatives, including this compound, have been extensively studied for their biological activities. Notable properties include:
- Antimicrobial Activity : Compounds with imidazole rings have demonstrated significant activity against various bacterial strains. Studies indicate that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research has shown that imidazole derivatives can act as anti-inflammatory agents by inhibiting key inflammatory mediators such as COX enzymes. For instance, compounds structurally related to this imidazole have been reported to reduce inflammation in animal models .
- Cytotoxicity Against Cancer Cells : The potential of imidazole derivatives in cancer therapy is notable. Some studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a role in chemoprevention .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including those with similar structures to our compound. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
Anti-inflammatory Properties
In a recent investigation, a series of imidazole derivatives were synthesized and tested for anti-inflammatory activity. One compound exhibited a significant reduction in nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. The study utilized molecular docking to assess binding affinities with COX-2 receptors, revealing promising interactions for certain derivatives .
Cytotoxicity Studies
Another research effort focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines. The findings demonstrated that specific compounds led to apoptosis in cancer cells through mechanisms involving the activation of caspases and the modulation of cell cycle progression .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Imidazole ring with methyl group | Moderate antimicrobial activity |
| 2-Mercaptoimidazole | Imidazole ring with sulfanyl group | Stronger nucleophilicity; good anti-inflammatory properties |
| 4-Amino-5-chloroimidazole | Imidazole ring with amino and chloro substituents | Enhanced cytotoxicity against specific cancer cells |
The compound This compound stands out due to its combination of functional groups that potentially enhance its biological profile compared to these similar compounds.
Q & A
Q. Key Optimization Factors :
- Solvent choice (e.g., DMF or THF improves reaction efficiency) .
- Temperature control (40–60°C for sulfonylation) .
Q. Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Core Formation | NH₄OAc, aldehyde/ketone, reflux in ethanol | 60–75 |
| Thiolation | (3,4-Dichlorophenyl)methanethiol, K₂CO₃, DMF, 50°C | 70–85 |
| Sulfonylation | Methanesulfonyl chloride, Et₃N, DCM, RT | 80–90 |
How can spectroscopic techniques validate the structural integrity of this compound?
Basic Question
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methanesulfonyl group at ~3.3 ppm for CH₃; aromatic protons at 7.2–7.8 ppm for dichlorophenyl) .
- IR Spectroscopy : Detect S=O stretches (1150–1250 cm⁻¹ for sulfonyl) and C-S bonds (600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₂H₁₃Cl₂N₂O₂S₂ (calc. 367.01) .
Methodological Tip : Use deuterated DMSO for NMR to resolve imidazole ring protons .
How can researchers optimize reaction yields using computational and statistical methods?
Advanced Question
- Computational Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and solvent effects. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
- Statistical Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading .
Q. Table 2: Key Factors for Yield Optimization
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | ↑ 15–20% |
| Solvent Polarity (DMF vs. THF) | DMF | ↑ 10% |
| Catalyst (Et₃N vs. DBU) | DBU | ↑ 5% (but higher cost) |
How to resolve contradictions in reported biological activity data for structural analogs?
Advanced Question
Contradictions often arise from substituent electronic effects or assay variability. For example:
- Chlorine vs. Methyl Substituents : 3,4-Dichlorophenyl analogs show higher antimicrobial activity (MIC 2–4 µg/mL) than methyl-substituted derivatives (MIC >16 µg/mL) due to enhanced lipophilicity and target binding .
- Bioassay Variability : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. Table 3: Bioactivity Comparison of Structural Analogs
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 3,4-Dichloro | 2–4 | 8.5 |
| 4-Methyl | >16 | 25.3 |
| 4-Bromo | 4–8 | 12.1 |
What advanced methodologies enable efficient reaction design for novel derivatives?
Advanced Question
- Hybrid Computational-Experimental Workflows :
- Reaction Prediction : Use density functional theory (DFT) to model intermediates and transition states .
- Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions (e.g., solvents, catalysts) .
- High-Throughput Screening : Automate parallel synthesis of derivatives with robotic platforms, enabling rapid SAR analysis .
Case Study : A 2025 study achieved a 92% yield for a fluorophenyl analog using DFT-guided solvent selection (acetonitrile over DCM) .
How to address stability challenges during storage and handling?
Advanced Question
- Degradation Pathways : Hydrolysis of the sulfonyl group in humid conditions; oxidation of the sulfanyl moiety.
- Mitigation Strategies :
- Store under inert gas (N₂/Ar) at –20°C.
- Add antioxidants (e.g., BHT) to solid samples .
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
What structural modifications enhance target selectivity in therapeutic applications?
Advanced Question
Q. Table 4: Selectivity Modulation via Substituents
| Modification | Target Affinity (Ki, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 3,4-Dichloro | 15 (COX-2) | 12.5 |
| 4-Fluoro | 28 (COX-2) | 6.3 |
| 3-Nitro | 9 (COX-2) | 18.7 |
How to design experiments for analyzing metabolic pathways in vitro?
Advanced Question
- Liver Microsome Assays : Incubate with NADPH-regenerating systems and monitor metabolites via LC-MS/MS. Key parameters:
- pH 7.4, 37°C, 1 mg/mL microsomal protein .
- Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C) to track sulfanyl group oxidation .
Data Interpretation : Phase I metabolites (hydroxylated imidazole) dominate over Phase II (glucuronidation) in human microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
